Product packaging for Amlodipine Diethyl Ester Maleate(Cat. No.:)

Amlodipine Diethyl Ester Maleate

Cat. No.: B13419222
M. Wt: 539.0 g/mol
InChI Key: LPENMFLRVVSIFM-BTJKTKAUSA-N
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Description

Amlodipine Diethyl Ester Maleate is a useful research compound. Its molecular formula is C25H31ClN2O9 and its molecular weight is 539.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31ClN2O9 B13419222 Amlodipine Diethyl Ester Maleate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H31ClN2O9

Molecular Weight

539.0 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;diethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H27ClN2O5.C4H4O4/c1-4-28-20(25)17-13(3)24-16(12-27-11-10-23)19(21(26)29-5-2)18(17)14-8-6-7-9-15(14)22;5-3(6)1-2-4(7)8/h6-9,18,24H,4-5,10-12,23H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

LPENMFLRVVSIFM-BTJKTKAUSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Chemical Context and Structural Relationships

Identification within the Dihydropyridine (B1217469) Chemical Class

Amlodipine (B1666008) Diethyl Ester Maleate (B1232345) belongs to the dihydropyridine class of chemical compounds. drugbank.comdrugbank.com The core of its structure is the dihydropyridine ring, a feature it shares with amlodipine, a well-known calcium channel blocker. drugbank.comdrugbank.com This class of compounds is characterized by a partially saturated pyridine (B92270) ring system, which is fundamental to their chemical and, in the case of active pharmaceutical ingredients, their pharmacological properties. The full chemical name for Amlodipine Diethyl Ester Maleate is Diethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate maleate. cymitquimica.comanalyticachemie.in

Role as a Process-Related Impurity or Degradation Product of Amlodipine

This compound is primarily recognized as a process-related impurity and a potential degradation product of amlodipine. cymitquimica.com In the synthesis of amlodipine, impurities can arise from starting materials, intermediates, or byproducts of the chemical reactions involved. Furthermore, degradation of the final amlodipine product under certain conditions, such as exposure to acid, base, or oxidative stress, can lead to the formation of various related substances, including the diethyl ester. researchgate.netlcms.cz Regulatory bodies like the European Pharmacopoeia (EP) list this compound as "Amlodipine EP Impurity E". cymitquimica.comaxios-research.comvivanls.comsynzeal.com Its presence in amlodipine drug substances and products is carefully monitored to ensure the quality, safety, and efficacy of the medication.

Structural Analogues and Related Chemical Entities

The structure of this compound is analogous to amlodipine. The key difference lies in the ester groups attached to the dihydropyridine ring. In amlodipine, one of these is a methyl ester and the other is an ethyl ester. In this compound, both are ethyl esters. This seemingly minor structural modification distinguishes it as a separate chemical entity. vivanls.comsynzeal.com

Other related impurities and degradation products of amlodipine have been identified, each with unique structural features. These can include products of aromatization of the dihydropyridine ring, hydrolysis of the ester groups, or other chemical transformations. nih.gov

Stereochemical Considerations: (4RS) Designation

The designation "(4RS)" in the chemical name of this compound indicates that the compound is a racemate. cymitquimica.comanalyticachemie.insynzeal.compharmaffiliates.comlgcstandards.com This means it is an equal mixture of two stereoisomers, the (4R) and (4S) enantiomers. The chiral center is located at the 4-position of the dihydropyridine ring, where the 2-chlorophenyl group is attached. This stereochemical complexity is a common feature of many dihydropyridine derivatives, including amlodipine itself.

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to Amlodipine (B1666008) Diethyl Ester Maleate (B1232345) and its Precursors

The synthesis of Amlodipine Diethyl Ester Maleate, a 1,4-dihydropyridine (B1200194) derivative, is primarily achieved through modifications of the classical Hantzsch pyridine (B92270) synthesis. nih.gov This approach involves the condensation of three key components: an aldehyde, a β-ketoester, and an enamine or ammonia (B1221849) equivalent. For Amlodipine Diethyl Ester, the synthesis is specifically designed to asymmetrically substitute the dihydropyridine (B1217469) ring.

A common synthetic route commences with the preparation of key precursors. One crucial intermediate is diethyl 4-(2-(phthalimido)ethoxy)acetoacetate . This is typically synthesized from N-(2-hydroxyethyl)phthalimide and diethyl 4-chloroacetoacetate . patsnap.comdrugfuture.com The phthalimido group serves as a protecting group for the primary amine.

The core dihydropyridine ring is then constructed via a multi-component reaction. In a typical pathway, diethyl 4-(2-(phthalimido)ethoxy)acetoacetate is reacted with 2-chlorobenzaldehyde and an amino-crotonate, such as methyl 3-aminocrotonate or an equivalent enamine source. drugfuture.comgoogle.com Alternatively, a Knoevenagel condensation of 2-chlorobenzaldehyde with a β-ketoester can precede the cyclization step. researchgate.net The reaction is often catalyzed by a weak base like piperidine (B6355638) or piperidine acetate (B1210297) and carried out in a solvent such as isopropanol. google.com

The resulting intermediate is Phthaloyl Amlodipine Diethyl Ester . The final steps involve the deprotection of the phthalimido group to reveal the primary amine, yielding Amlodipine Diethyl Ester (the free base). This is commonly achieved by hydrazinolysis (using hydrazine (B178648) hydrate) or, more frequently, by reaction with aqueous methylamine (B109427). google.comgoogle.comgoogle.com The use of methylamine is often preferred as it forms a water-soluble byproduct, methylphthalimide, which simplifies purification. google.com

Finally, the free base of Amlodipine Diethyl Ester is converted to its maleate salt. This is accomplished by reacting the base with maleic acid in a suitable solvent, such as ethanol (B145695) or acetone. google.com The resulting This compound precipitates from the solution and can be isolated by filtration. google.com

Table 1: Key Intermediates in Amlodipine Diethyl Ester Synthesis

Intermediate Role
N-(2-hydroxyethyl)phthalimide Precursor for the aminoethoxy side chain. patsnap.com
Diethyl 4-chloroacetoacetate Building block for the dihydropyridine ring.
Diethyl 4-(2-(phthalimido)ethoxy)acetoacetate Key β-ketoester component with protected amine side chain. google.com
2-Chlorobenzaldehyde Provides the C4-aryl substituent of the dihydropyridine ring. japsonline.com
Methyl 3-aminocrotonate Enamine component for ring formation. google.com

Exploration of Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly focusing on incorporating green chemistry principles to reduce the environmental impact of drug synthesis. While many traditional syntheses of amlodipine and its analogs rely on volatile organic solvents and stoichiometric reagents, research is exploring more sustainable alternatives. ijpsi.org

Key areas for greening the synthesis of this compound include:

Alternative Solvents: The use of water or solvent-free (neat) conditions is a primary goal. For instance, the Hantzsch reaction has been reported to proceed effectively under neat conditions or using greener solvents like ethanol, which is preferable to chlorinated solvents or hydrocarbons. nih.gov

Catalysis: Replacing stoichiometric reagents with catalysts can significantly reduce waste. The use of reusable catalysts, such as superparamagnetic manganese ferrite (B1171679) nanoparticles, has been demonstrated for the one-pot synthesis of 1,4-dihydropyridines, offering high yields and easy catalyst recovery. nih.gov Organocatalysis, using small organic molecules like L-proline, also represents a mild and environmentally benign approach for related transformations. wordpress.com

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product. One-pot cascade reactions, where multiple steps are performed in a single reactor without isolating intermediates, improve atom economy and reduce solvent and energy consumption. nih.gov

Enzymatic Synthesis: Biocatalysis offers a highly selective and green alternative for specific transformations. For example, lipases have been successfully used to catalyze the acylation of amlodipine's primary amino group to form amides under mild conditions, a strategy that could be adapted for other derivatizations. rsc.org This avoids harsh reagents and can lead to higher purity products.

While many published methods for amlodipine synthesis are not explicitly "green," the principles of green chemistry provide a clear framework for future process development and optimization. ijpsi.org

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for the industrial production of this compound, aiming to maximize yield, purity, and throughput while minimizing costs and waste.

Several parameters are critical in the synthesis:

Catalyst Selection: In the Hantzsch-type synthesis, the choice and amount of base catalyst are important. Piperidine is commonly used, but other organic bases can also be employed. google.com The catalyst concentration must be carefully controlled to promote the reaction without leading to side product formation.

Temperature and Reaction Time: Each step of the synthesis has an optimal temperature range. For example, the formation of the dihydropyridine ring from intermediates may be conducted at elevated temperatures (e.g., 80°C) for several hours to ensure completion. google.com Subsequent crystallization steps often require cooling to low temperatures (e.g., 0-15°C) to maximize the yield of the solid product. google.com Reaction times can range from a few hours to over 24 hours depending on the specific step and conditions. google.com

Solvent and Purity: The choice of solvent affects reaction rates, solubility of intermediates and products, and the final purity. Isopropanol and glacial acetic acid are frequently used in the cyclization and purification steps. google.com The removal of water is also critical, as excess moisture can hinder the reaction efficiency; the use of molecular sieves has been reported to improve the process. google.com

Purification Methods: Crystallization is the primary method for purifying intermediates and the final product. The selection of the crystallization solvent is key to obtaining high purity and yield. For instance, recrystallization from ethanol or methanol (B129727) is often used to purify the final product and its precursors. google.comgoogle.com

Table 2: Example of Reaction Condition Optimization

Step Parameter Condition Impact Reference
Ring Formation Catalyst Piperidine in 2-propanol Efficiently catalyzes the condensation reaction. google.com
Ring Formation Temperature 35-40°C initially, then heated Controlled temperature profile can minimize side reactions. google.com
Deprotection Reagent 40% aqueous methylamine Efficient removal of phthaloyl group at room temperature. google.com
Purification Solvent Glacial acetic acid, then methanol Effective for isolating and purifying the phthaloyl intermediate. google.com

Derivatization Reactions and Functional Group Transformations of Amlodipine Diethyl Ester

The chemical structure of Amlodipine Diethyl Ester features several reactive sites, including the secondary amine of the dihydropyridine ring, the primary amino group on the side chain, and the two ester functionalities. These sites allow for a variety of derivatization reactions and functional group transformations.

N-Acylation of the Amino Side Chain: The primary amino group is readily acylated to form amides. This has been achieved using enzymatic methods, where lipases catalyze the reaction with various carboxylic acids to produce a series of amide derivatives. rsc.org This highlights a green chemistry approach to derivatization.

Transformations of the Ester Groups: The diethyl esters can be hydrolyzed to the corresponding carboxylic acids. Studies on degradation impurities have shown that under basic conditions, either one or both ester groups can be hydrolyzed. google.com This transformation is a key consideration in the stability of the compound.

Modification of the Dihydropyridine Ring: While the dihydropyridine ring itself is relatively stable, it is the core pharmacophore. Bioisosteric replacement strategies have been employed where the entire ethoxy-methyl side chain is replaced with other functional groups to explore structure-activity relationships. For example, derivatives have been synthesized where this side chain is replaced with a propargyloxy-methyl group, which can then undergo click chemistry to attach triazole-linked moieties. nih.gov

Formation of Other Salts: While this article focuses on the maleate salt, the free base of Amlodipine Diethyl Ester can be reacted with other acids to form different acid addition salts, such as the besylate or hydrochloride salts. google.comnih.gov

These transformations are valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies, developing new chemical entities, and studying the metabolic or degradation pathways of the parent molecule. nih.govnih.gov

Comprehensive Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional correlation spectroscopy (e.g., HSQC, HMBC) provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In a key study, the structure of Amlodipine (B1666008) Diethyl Ester (Impurity VI) was confirmed through extensive NMR analysis. nih.govresearchgate.net The ¹H NMR spectrum is expected to show characteristic signals for the protons of the dihydropyridine (B1217469) ring, the ethyl ester groups, the aminoethoxy side chain, and the substituted chlorophenyl ring. The chemical shifts (δ) and spin-spin coupling constants (J) allow for the precise assignment of each proton. For instance, the protons of the two ethyl groups would present as distinct triplets and quartets, while the aromatic protons would appear in the downfield region with splitting patterns dictated by their substitution.

¹³C NMR spectroscopy provides complementary information by identifying all unique carbon atoms in the molecule, including quaternary carbons that are not visible in ¹H NMR. The chemical shifts of the carbonyl carbons in the ester groups and the carbons of the aromatic and dihydropyridine rings are particularly diagnostic.

Representative ¹H NMR and ¹³C NMR Data for Amlodipine Diethyl Ester This table represents expected chemical shifts based on the known structure. Actual experimental values are documented in cited literature. nih.gov

Assignment¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Dihydropyridine-NH~8.0-8.5 (s, 1H)-
C4-H~5.4 (s, 1H)~39
C6-CH₃~2.3 (s, 3H)~18
OCH₂CH₃ (quartet)~4.0-4.1 (q, 4H)~60
OCH₂CH₃ (triplet)~1.2 (t, 6H)~14
-OCH₂- (side chain)~4.7 (s, 2H)~70
-OCH₂CH₂NH₂~3.6 (t, 2H)~65
-OCH₂CH₂NH₂~2.9 (t, 2H)~41
-NH₂~1.5-2.0 (br s, 2H)-
Aromatic-H~7.1-7.4 (m, 4H)~127-134
C2, C6 (DHP Ring)-~145, ~148
C3, C5 (DHP Ring)-~103, ~104
C=O (Ester)-~167
Aromatic-C (ipso)-~132, ~147

Mass Spectrometry (MS) Applications: Fragmentation Pathways and Exact Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures. The free base, Amlodipine Diethyl Ester, has a molecular weight of 422.90 g/mol , corresponding to the molecular formula C₂₁H₂₇ClN₂O₅. sigmaaldrich.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for pharmaceutical analysis, typically generating a protonated molecule [M+H]⁺ in positive ion mode. For Amlodipine Diethyl Ester, this would be observed at an m/z of approximately 423.17. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the elemental composition.

The fragmentation pathway of amlodipine and its analogues is well-studied. fda.gov Common fragmentation patterns involve the loss of the side chain, cleavages of the ester groups, and aromatization of the dihydropyridine ring.

Expected Mass Fragments for Amlodipine Diethyl Ester

m/z (Expected)Fragment IdentityDescription
423.17[M+H]⁺Protonated molecular ion
378.14[M+H - C₂H₅O]⁺Loss of an ethoxy group
362.11[M+H - C₂H₅O₂]⁺Loss of the ethyl ester side chain
298.12[M+H - C₅H₁₁NO₂]⁺Cleavage of the aminoethoxy-methyl side chain
238.08Dihydropyridine core fragmentFurther fragmentation of the core structure

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique essential for identifying and characterizing impurities in pharmaceutical substances, even at very low levels. fda.gov The initial LC stage separates the target impurity, Amlodipine Diethyl Ester Maleate (B1232345), from the main Amlodipine peak and other related substances. researchgate.net

Once the isolated ion corresponding to the impurity (e.g., m/z 423.17 for the free base) enters the mass spectrometer, it is selected in the first mass analyzer (MS1). This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The second mass analyzer (MS2) scans these product ions, generating a unique MS/MS spectrum that serves as a structural fingerprint. By analyzing the losses between the precursor and product ions, the structure of the impurity can be confidently confirmed. For instance, observing the fragmentation of the aminoethoxy side chain is a key diagnostic step in identifying amlodipine-related compounds. fda.gov

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) represents a state-of-the-art approach for analyzing complex mixtures, such as those generated during forced degradation studies of pharmaceuticals. sigmaaldrich.com The UHPLC system provides rapid and highly efficient separations, while the QTOF mass spectrometer offers exceptional mass accuracy (typically < 5 ppm) and high resolution.

This technique is particularly valuable for identifying unknown degradation products or impurities. The high mass accuracy of the TOF analyzer allows for the confident determination of the elemental composition of precursor and fragment ions, which is a critical step in elucidating the structures of novel compounds. Studies on the photodegradation of amlodipine have utilized UHPLC-QTOF-MS to identify numerous transformation products, demonstrating the power of this technique to resolve and characterize compounds in a complex matrix. sigmaaldrich.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Molecular Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups. The structure of Amlodipine Diethyl Ester was characterized by IR spectroscopy, which would confirm the presence of key functional groups. nih.govresearchgate.net

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations and is highly effective for analyzing crystalline structures and polymorphism. Studies on amlodipine have used Raman spectroscopy to investigate changes at the solid surface during dissolution and to differentiate between various solid-state forms. mendeley.com

Representative FTIR Absorption Bands for Amlodipine Diethyl Ester

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3400N-H stretchingAmine (NH₂) and Dihydropyridine (N-H)
~2850-2980C-H stretchingAliphatic (CH₂, CH₃)
~1680-1710C=O stretchingEster (C=O)
~1650C=C stretchingDihydropyridine ring
~1490C=C stretchingAromatic ring
~1200-1250C-O stretchingEster
~1050-1150C-O stretchingEther
~750C-Cl stretchingAryl chloride

X-ray Crystallography: Single-Crystal and Powder X-ray Diffraction (PXRD) for Definitive Structural Analysis

X-ray crystallography is the gold standard for the definitive determination of the three-dimensional atomic arrangement of a molecule in its solid state.

Single-Crystal X-ray Diffraction (SC-XRD) involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern allows for the precise calculation of bond lengths, bond angles, and the absolute configuration of chiral centers, providing an unambiguous structural proof. While no public record of a single-crystal structure for Amlodipine Diethyl Ester Maleate is available, this technique would be the ultimate method for its structural confirmation.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline powder. The resulting diffractogram is a unique fingerprint for a specific crystalline solid form (polymorph). PXRD is crucial in pharmaceutical development and quality control to identify and differentiate between polymorphs, solvates, and hydrates, as different solid forms can have distinct physical properties. While specific PXRD data for this compound is not published, analysis of amlodipine nanocomposites has utilized this technique to characterize the solid-state properties of the material. epa.gov The application of PXRD would be essential to control the solid form of the impurity standard and understand its physical stability.

Polymorphism and Solid State Characteristics of Amlodipine Diethyl Ester Maleate

Identification and Characterization of Crystalline Polymorphs

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science, as different polymorphs can exhibit varying physical and chemical properties. In the case of Amlodipine (B1666008) Maleate (B1232345), distinct crystalline forms, such as Form I and Form II, have been identified and characterized by techniques like X-ray powder diffraction (XRD) and Differential Scanning Calorimetry (DSC). google.com These forms are known to have different crystal lattice energies, which can influence properties like melting point, solubility, and stability. google.com

However, a thorough search of scientific databases and patent literature reveals a lack of specific studies dedicated to the identification and characterization of crystalline polymorphs of Amlodipine Diethyl Ester Maleate . While the existence of crystalline forms of the closely related Amlodipine Maleate is established google.com, no such data for the diethyl ester maleate derivative has been publicly reported.

Amorphous Form Generation and Stability Assessment

Amorphous solids lack the long-range ordered structure of crystalline materials, which can lead to enhanced solubility and bioavailability. The generation and stability of amorphous forms are therefore of significant interest in pharmaceutical development. Studies on Amlodipine Maleate have explored the creation of amorphous solid dispersions (ASDs) to improve its characteristics, with techniques like fluidized bed granulation being employed. nih.govmdpi.com The physical stability of these amorphous forms is a key concern, as recrystallization can negate the intended benefits. nih.gov

For This compound , there is no available research detailing the generation of an amorphous form or assessing its physical stability. The conditions under which it might be rendered amorphous and its tendency to revert to a crystalline state over time remain uninvestigated in the public domain.

Investigation of Hydrate (B1144303) and Solvate Forms and Their Interconversion

Hydrates and solvates are crystalline forms that incorporate water or solvent molecules, respectively, into their crystal lattice. These forms can have different properties compared to their anhydrous or unsolvated counterparts. The study of Amlodipine Besylate, another salt of Amlodipine, has shown the existence of anhydrate, monohydrate, and dihydrate forms, with investigations into their interconversion under various conditions. researchgate.net

Specific research into the hydrate and solvate forms of This compound is absent from the available literature. It is currently unknown whether this compound forms stable hydrates or solvates and what the conditions for their formation and interconversion might be.

Phase Transformation Kinetics and Thermodynamics within Solid Forms

Understanding the kinetics and thermodynamics of phase transformations between different solid forms is crucial for controlling the final physical form of a pharmaceutical substance. For other amlodipine salts, such as the besylate, the transformation from amorphous or anhydrous forms to more stable hydrated forms has been studied, particularly in the presence of water. usp.org

As there is no documented evidence of different solid forms (polymorphs, amorphous, hydrates, or solvates) for This compound , there is consequently no information on the kinetics or thermodynamics of any potential phase transformations.

Influence of Crystallization and Manufacturing Processes on Solid-State Forms

The manufacturing process, including crystallization conditions, can have a profound impact on the resulting solid-state form of a compound. For Amlodipine Maleate, methods have been developed to selectively crystallize desired polymorphic forms. google.com Similarly, processes like wet granulation have been shown to induce phase transformations in Amlodipine Besylate. usp.org

Given that This compound is primarily handled as a reference impurity, there is no published information on how different crystallization or manufacturing processes might influence its solid-state form. The focus in the literature is on its detection and quantification rather than its bulk preparation and solid-state manipulation. nih.gov

Degradation Pathways and Kinetic Studies of Amlodipine Diethyl Ester Maleate

Photodegradation Kinetics and Identification of Photoproducts

The photostability of dihydropyridine (B1217469) derivatives, including amlodipine (B1666008) and its related compounds, is a significant concern. Exposure to light can lead to the formation of degradation products, potentially altering the therapeutic efficacy and safety profile of the drug.

Studies on the photodegradation of amlodipine, the parent compound of Amlodipine Diethyl Ester Maleate (B1232345), have consistently shown that the degradation process follows pseudo-first-order kinetics. nih.govresearchgate.netresearchgate.net This kinetic model is observed under both natural sunlight and artificial light from sources like xenon lamps. nih.govresearchgate.net The reaction rate is dependent on the initial concentration of the substrate, and the degradation process is characterized by specific rate constants (k) and half-lives (t½). nih.gov For instance, in one study, the photodegradation of amlodipine besylate in river water exposed to sunlight had a reaction rate constant of 2.66 day⁻¹ and a half-life of 0.3 days. researchgate.net When exposed to a xenon lamp, the rate constant was 0.08 min⁻¹ with a half-life of 8.8 minutes. researchgate.net

Table 1: Illustrative Photodegradation Kinetic Data for Amlodipine

Light SourceMatrixRate Constant (k)Half-life (t½)
SunlightRiver Water2.66 day⁻¹0.3 days
Xenon LampRiver Water0.08 min⁻¹8.8 minutes

Note: This data is for the parent compound, amlodipine besylate, and serves as an indicator of the potential kinetic behavior of its diethyl ester derivative.

The primary photochemical transformation of amlodipine involves the oxidation of the 1,4-dihydropyridine (B1200194) ring to a pyridine (B92270) ring. google.comgoogle.com This leads to the formation of a pyridine analogue which lacks therapeutic effect. This core transformation is a key pathway in the degradation of compounds within the dihydropyridine class. core.ac.uk Further photodegradation can lead to a cascade of other products. Studies have identified numerous photoproducts of amlodipine, with some forming specifically under acidic or basic conditions. nih.govnih.gov One of the initial and major photoproducts is the amlodipine pyridine derivative. nih.govnih.gov

Environmental factors, particularly pH, can significantly influence the photostability of amlodipine and its derivatives. For example, the irradiation of an acidified amlodipine solution (pH 3) can lead to the formation of a product resulting from the hydrolysis of the ethyl ester. nih.gov Conversely, exposure to light in an alkaline solution (pH 10) can result in the formation of different photoproducts, some of which originate from the initial pyridine derivative, while others form directly from the parent amlodipine molecule. nih.gov

Hydrolytic Degradation under Acidic, Neutral, and Alkaline Conditions

Amlodipine and its esters are susceptible to hydrolysis, particularly under acidic and alkaline conditions. The ester groups in Amlodipine Diethyl Ester Maleate are the primary sites for hydrolytic attack. Forced degradation studies on amlodipine besylate have shown significant degradation in both acidic and basic media. lcms.czresearchgate.net In one study, amlodipine showed 25% degradation in an acidic medium and 60% in a basic medium. lcms.cz Another report indicated 25% decomposition under acidic stress and 70% under alkaline stress. core.ac.uk The degradation is primarily attributed to the hydrolysis of the ester functionalities. core.ac.uk In contrast, the compound is relatively more stable under neutral conditions, though some degradation (around 10%) has been observed. core.ac.uk The total degradation of amlodipine besylate has been achieved in 5 mol/L NaOH at 80°C over 6 hours. researchgate.netdoaj.org

Oxidative Degradation Mechanisms and Products

Oxidative stress is a significant degradation pathway for amlodipine and its related compounds. Studies have demonstrated that amlodipine is unstable in the presence of oxidizing agents like hydrogen peroxide (H₂O₂). lcms.czresearchgate.net One study reported 20% degradation of amlodipine in 30% H₂O₂, while another showed degradation of up to 80.1% in a solution of 3% H₂O₂ in methanol (B129727) at 80°C for 6 hours. lcms.czresearchgate.netdoaj.org A key product formed under oxidative (as well as acidic) conditions is the dehydro amlodipine derivative, which corresponds to the aromatized pyridine analogue. researchgate.netdoaj.org

Thermal Degradation Profiles and Decomposition Pathways

The thermal stability of amlodipine and its derivatives appears to be relatively higher compared to its lability towards light and hydrolytic conditions. Forced degradation studies suggest that amlodipine degrades slowly under thermal stress. psu.edu In some cases, even after prolonged exposure to elevated temperatures (e.g., 80°C for 48 hours), no major impurities were found. lcms.cz However, other studies have shown some level of decomposition (around 5-10%) upon exposure to dry heat at 100°C for 8 hours. core.ac.uk The specific decomposition pathways under thermal stress are not as well-defined as those for photodegradation and hydrolysis.

Comprehensive Stress Testing and Forced Degradation Studies

Forced degradation studies are a critical component in the development and quality control of pharmaceutical substances, providing insights into the intrinsic stability of a molecule. These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The primary goal is to generate degradation products to a level that allows for their identification and the establishment of degradation pathways. This information is instrumental in developing stability-indicating analytical methods and in understanding the potential for degradation under various manufacturing, storage, and handling conditions.

While specific degradation studies on this compound are not extensively documented in publicly available literature, a wealth of information exists for the closely related compound, amlodipine besylate. This compound, also known as Amlodipine EP Impurity E, shares the same core dihydropyridine structure with amlodipine, differing in the ester functional group at one position (diethyl ester vs. methyl ethyl ester) and the counter-ion (maleate vs. besylate). Due to this structural similarity, the degradation behavior of this compound under stress conditions is anticipated to be analogous to that of amlodipine besylate. The following sections summarize the findings from forced degradation studies on amlodipine, which can be considered indicative of the degradation pathways for this compound.

Comprehensive stress testing of amlodipine has been conducted under various conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. researchgate.netnih.govresearchgate.netsciencegate.applcms.czpsu.edunih.gov These studies have consistently shown that the amlodipine molecule is susceptible to degradation under hydrolytic (both acidic and alkaline) and oxidative conditions, while its stability to thermal and photolytic stress can vary depending on the specific experimental setup. researchgate.netlcms.czpsu.edu

Hydrolytic Degradation:

Acidic Conditions: Amlodipine has been found to degrade significantly in acidic medium. lcms.cz One study reported approximately 30-35% degradation in 0.1 N HCl, while another observed 60% degradation under acidic conditions. nih.govlcms.cz Yet another investigation recorded 16.41% degradation under acid stress. researchgate.net The primary degradation pathway in acidic conditions involves the oxidation of the dihydropyridine ring to the corresponding pyridine derivative. lcms.cz

Alkaline Conditions: The compound is particularly unstable in alkaline environments. Reports indicate extensive degradation in basic solutions, with one study noting almost 95% degradation in 0.1 N NaOH. nih.gov Other studies have reported degradation levels of 43% and 27.53% under basic stress conditions. researchgate.netresearchgate.net The degradation in alkaline media is also characterized by the formation of pyridine derivatives. researchgate.net

Oxidative Degradation:

Amlodipine is highly susceptible to oxidative stress. Exposure to hydrogen peroxide (H₂O₂) has been shown to cause significant degradation. One study reported 88-90% degradation upon exposure to 3% H₂O₂. nih.gov Another study found 20% degradation in 30% H₂O₂. lcms.cz A key oxidative degradation product is the pyridine derivative, identified as Impurity D in the European Pharmacopoeia. lcms.cz

Photolytic and Thermal Degradation:

The stability of amlodipine under light and heat appears to be more variable. One study reported 36-46% degradation in a solid-state photostability study, while another found only 5% degradation under photolytic stress. nih.govresearchgate.net Thermal degradation has been reported to be minimal in some studies, with no major impurities detected even after prolonged exposure to heat. lcms.cz However, other research indicates some level of degradation upon heat exposure. jsirjournal.com

The degradation kinetics of amlodipine under various stress conditions, particularly photodegradation, have been observed to follow pseudo-first-order kinetics. nih.gov

The following tables summarize the quantitative findings from various forced degradation studies on amlodipine, providing an insight into the potential stability of this compound under similar stress conditions.

Stress ConditionReagent/MethodDegradation (%)Reference
Acid Hydrolysis0.1 N HCl30-35 nih.gov
Acid HydrolysisAcidic Medium60 lcms.cz
Acid HydrolysisAcid Stress16.41 researchgate.net
Acid Hydrolysis0.1 M HCl~1 researchgate.net
Alkaline Hydrolysis0.1 N NaOH~95 nih.gov
Alkaline HydrolysisBasic Medium25 lcms.cz
Alkaline HydrolysisBase Stress43 researchgate.net
Alkaline HydrolysisAlkaline Stress27.53 researchgate.net

Interactive Data Table: Oxidative, Photolytic, and Thermal Degradation of Amlodipine

Stress ConditionReagent/MethodDegradation (%)Reference
Oxidation3% H₂O₂88-90 nih.gov
Oxidation30% H₂O₂20 lcms.cz
Oxidation3% Hydrogen Peroxide~1 researchgate.net
Photostability (Solid State)Not Specified36-46 nih.gov
Photolytic StressUV/Vis Light5 researchgate.net
Thermal DegradationNot SpecifiedNo major impurities lcms.cz
Thermal Stress105 °C for 3 daysNo degradation researchgate.net

It is important to note that the extent of degradation can be influenced by various factors, including the concentration of the stressor, temperature, and duration of exposure. The identification of degradation products is crucial for understanding the degradation pathways and for ensuring the quality and safety of the drug substance.

Advanced Analytical Methodologies for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone for the analysis of Amlodipine (B1666008) Diethyl Ester Maleate (B1232345), offering high resolution and sensitivity for both quantification and purity assessment. nih.govdergipark.org.tr The development of robust and reliable HPLC methods is a critical aspect of quality control.

Development of Stability-Indicating HPLC Methods

Stability-indicating HPLC methods are vital for ensuring that the analytical procedure can accurately measure the drug substance in the presence of its degradation products. europub.co.uk These methods are developed by subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradants. nih.govnih.gov

One such method utilized a core-shell C18 column (100 mm × 4.6 mm, 2.6 μm) with a mobile phase consisting of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol (B129727), delivered in a gradient mode. nih.gov This approach successfully separated amlodipine from its seven known impurities and various degradation products within a 15-minute run time. nih.gov The method's specificity was confirmed by demonstrating that the amlodipine peak was free from co-eluting degradants, as verified by mass spectral analysis. nih.gov Another study employed a C18 column with a mobile phase of phosphate (B84403) buffer (pH 3.6, 0.01 mol L-1), acetonitrile (B52724), and methanol (46:44:10 v/v/v) at a flow rate of 1 mL/min, achieving elution of amlodipine at 7.1 minutes. scielo.br

Forced degradation studies have shown that amlodipine is susceptible to degradation under acidic and alkaline conditions. nih.govresearchgate.net The development of a stability-indicating method allowed for the separation of nine degradation products, which were subsequently characterized. nih.govresearchgate.net

Table 1: HPLC Method Parameters for Stability-Indicating Analysis

ParameterMethod 1Method 2
Column Core shell C18, 100 mm × 4.6 mm, 2.6 μm nih.govC18 (ODS 2, 10 µm, 200 x 4.6 mm) scielo.br
Mobile Phase 0.4% ammonium hydroxide in water and methanol (gradient) nih.govPhosphate buffer (pH 3.6, 0.01 mol L-1):acetonitrile:methanol (46:44:10 v/v/v) scielo.br
Flow Rate Not specified1 mL/min scielo.br
Detection 237 nm nih.gov240 nm scielo.br
Run Time 15 min nih.gov< 9 min scielo.br
Retention Time Not specified7.1 min scielo.br

Gradient Elution Optimization for Impurity Separation

Gradient elution is a powerful technique in HPLC for separating complex mixtures of compounds, such as amlodipine and its impurities. By systematically varying the composition of the mobile phase during the analysis, it is possible to achieve optimal resolution between the main component and closely related impurities.

In the development of a stability-indicating method, a gradient program was optimized to separate amlodipine from its degradation products. nih.gov The final method used a C18 column with a mobile phase of methanol and 10 mM phosphate buffer (pH 5.0). The gradient was programmed as follows: T0/10:90, T8/50:50, T13/60:40, T25/75:25, T27/10:90, T30/10:90 (time in minutes/A:B, where A is methanol and B is buffer). nih.gov This optimized gradient effectively separated nine degradation products from the parent drug. nih.gov

Chiral Separation Techniques for Enantiomeric Purity

Amlodipine possesses a chiral center, resulting in two enantiomers. The enantiomeric purity of amlodipine is a critical quality attribute. Chiral HPLC methods are employed to separate and quantify these enantiomers.

One approach involves the use of a chiral stationary phase (CSP). For instance, an Ultron ES-OVM ovomucoid chiral column (150mm x 4.6mm, 5µ) has been used with a mobile phase of 20mM dibasic sodium phosphate buffer (pH 7.0) and acetonitrile (80:20 v/v) at a flow rate of 1.0 mL/min. bhu.ac.in Another successful separation was achieved on a cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate) based CSP, where the concentration of formic acid in the mobile phase was found to influence the elution order and resolution of the enantiomers. researchgate.net

Capillary electrochromatography (CEC) has also emerged as a high-resolution technique for the enantioseparation of amlodipine and its chiral impurities. nih.gov Using a novel polysaccharide-based chiral stationary phase, complete separation of three pairs of enantiomers was achieved in under 30 minutes. nih.gov

Table 2: Chiral Separation Methodologies

TechniqueChiral Selector/Stationary PhaseMobile PhaseKey Findings
Chiral HPLC Ultron ES-OVM ovomucoid chiral column bhu.ac.in20mM Dibasic sodium phosphate buffer (pH 7.0) and Acetonitrile (80:20 v/v) bhu.ac.inSuccessful separation of amlodipine enantiomers. bhu.ac.in
Chiral HPLC Cellulose tris(4-chloro-3-methylphenylcarbamate) CSP researchgate.netAcetonitrile/0.1% DEA/0.01% FA researchgate.netFormic acid concentration influences enantiomer elution order and resolution. researchgate.net
Capillary Electrochromatography (CEC) Cellulose tris(4-chloro-3-methylphenylcarbamate) CSP nih.govACN/water (90:10, v/v) with 5 mM ammonium borate (B1201080) buffer pH 9.0 nih.govComplete separation of three enantiomeric pairs in less than 30 minutes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS and LC-MS/MS are indispensable tools for the structural elucidation of impurities and degradation products of amlodipine. These techniques provide molecular weight and fragmentation information, which is crucial for identification.

In one study, LC-MS/MS was used to characterize nine degradation products of amlodipine formed under various stress conditions. nih.govresearchgate.net The LC method was adapted for MS analysis by replacing the phosphate buffer with a volatile ammonium acetate (B1210297) buffer. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) were employed to establish a complete fragmentation pathway for amlodipine, which aided in the characterization of the degradation products. nih.govresearchgate.net

LC-MS/MS methods have also been developed and validated for the quantification of amlodipine in biological matrices like human plasma, demonstrating high sensitivity and selectivity. nih.govthaiscience.infoscirp.org These methods typically involve solid-phase or liquid-liquid extraction for sample preparation, followed by analysis on a C18 column with a mobile phase suitable for mass spectrometry, such as methanol and ammonium acetate. nih.govthaiscience.infonih.gov

Table 3: LC-MS/MS Method Parameters for Amlodipine Analysis in Plasma

ParameterMethod 1Method 2
Extraction Solid-phase extraction nih.govLiquid-liquid extraction thaiscience.info
Column Hypersil BDS C18 nih.govAcquity UPLC C18 thaiscience.info
Mobile Phase Isocratic90% acetonitrile and 10% of 10 mM ammonium acetate pH 4 thaiscience.info
Detection Mass spectrometry nih.govQuattro Premier XE mass spectrometer (ESI+) thaiscience.info
Linear Range 0.1-10.0 ng/mL nih.gov0.05 - 20 ng/mL thaiscience.info

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)

UHPLC-QTOF-MS combines the high separation efficiency of ultra-performance liquid chromatography with the high mass accuracy and resolution of a quadrupole time-of-flight mass spectrometer. This powerful technique is particularly useful for the comprehensive profiling and identification of unknown impurities and metabolites. While specific applications for "Amlodipine Diethyl Ester Maleate" are not detailed in the provided context, the general capabilities of UHPLC-QTOF-MS are well-established for pharmaceutical analysis, offering rapid and sensitive separations with precise mass measurements for structural elucidation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While less common than LC-based methods for a compound like amlodipine due to its polarity and thermal lability, GC-MS can be employed for specific applications. The Human Metabolome Database contains a predicted GC-MS spectrum for non-derivatized amlodipine, suggesting its potential for analysis, although this is a theoretical spectrum and requires experimental verification. hmdb.ca The use of GC for analyzing amlodipine in human plasma has also been reported, indicating its applicability in certain analytical scenarios. scilit.com

Analytical Method Validation Parameters

The validation of analytical methods is a cornerstone of quality assurance in the pharmaceutical industry, governed by international guidelines such as those from the International Conference on Harmonisation (ICH). This process ensures that the chosen analytical procedure is suitable for its intended purpose. For this compound, this involves a comprehensive evaluation of several key parameters.

Linearity

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range. In the analysis of amlodipine and its related substances, high-performance liquid chromatography (HPLC) methods consistently exhibit excellent linearity. For instance, a reversed-phase HPLC (RP-HPLC) method developed for amlodipine and its impurities showed linearity over a concentration range with a high correlation coefficient (r² > 0.999). nih.gov Another study employing a nanodrop spectrophotometric method for amlodipine besylate also demonstrated linearity within a concentration range of 2-10 µg/mL with a correlation coefficient of 0.9990. researchgate.net Similarly, a UHPLC-MS/MS method for perindopril (B612348) arginine and amlodipine besylate established calibration curves over the range of 1.0–100 ng/mL for amlodipine besylate. nih.gov

Precision

Precision assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability (Intra-day Precision): This measures the precision over a short interval with the same analyst and equipment. For an HPLC method analyzing amlodipine besylate and enalapril (B1671234) maleate, the relative standard deviation (RSD) for repeatability was 0.307% for amlodipine. nih.gov

Intermediate Precision (Inter-day Precision): This evaluates the method's precision over different days, with different analysts and equipment. In the same study, the interday precision for amlodipine had an RSD of less than 1%. nih.gov Another UHPLC-MS/MS method reported intra- and inter-assay precision with %RSD values between 0.1% and 3.7% for amlodipine besylate. nih.gov

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. For an HPLC method, the recovery values for amlodipine were found to be 99.9 ± 0.31%. nih.gov A separate study using a nanodrop spectrophotometric method reported good recovery of 99% for amlodipine. researchgate.net Furthermore, a UHPLC-MS/MS method demonstrated accuracy ranging from 97.6% to 100.07% for intra-day analysis and 99.3% to 106.9% for inter-day analysis of amlodipine besylate. nih.gov

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, this is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. The analytical method must be able to separate the main compound from any resulting degradation products. An ethanol-based RP-HPLC method confirmed its selectivity through forced degradation studies. ceon.rs The specificity of a UHPLC-MS/MS method was also evaluated and confirmed. nih.gov

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in mobile phase composition, pH, flow rate, and column temperature. A study on an HPLC method for amlodipine and enalapril utilized a Design of Experiments (DoE) approach to assess robustness. nih.gov Similarly, the robustness of a UHPLC-MS/MS method was evaluated by intentionally altering parameters such as mobile phase composition and column temperature. nih.gov

Ruggedness

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc. This parameter is crucial for ensuring that the method can be transferred between different quality control laboratories and still produce consistent results. A study developing an HPLC method for amlodipine impurities confirmed the method to be rugged. scirp.org

Table 1: Summary of Analytical Method Validation Parameters for Amlodipine Analysis

ParameterTypical MethodExample FindingReference
Linearity RP-HPLCCorrelation coefficient (R²) > 0.999 nih.gov
Nanodrop SpectrophotometryR² = 0.9990 in the range of 2-10 µg/mL researchgate.net
UHPLC-MS/MSLinear over 1.0–100 ng/mL nih.gov
Precision (Repeatability) RP-HPLCRSD = 0.307% nih.gov
Precision (Intermediate) RP-HPLCRSD < 1% nih.gov
UHPLC-MS/MS%RSD between 0.1% and 3.7% nih.gov
Accuracy RP-HPLCRecovery = 99.9 ± 0.31% nih.gov
Nanodrop SpectrophotometryRecovery = 99% researchgate.net
UHPLC-MS/MSIntra-day: 97.6% - 100.07%, Inter-day: 99.3% - 106.9% nih.gov
Specificity RP-HPLCConfirmed by forced degradation studies ceon.rs
Robustness RP-HPLC with DoEMethod found to be robust against small variations nih.gov
UHPLC-MS/MSEvaluated by deliberate changes in method parameters nih.gov
Ruggedness HPLCMethod confirmed to be rugged scirp.org

Application of Process Analytical Technology (PAT) Tools for In-Process Control

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.comwikipedia.org The goal is to ensure final product quality by understanding and controlling the process in real-time. For this compound production, PAT tools can be invaluable for monitoring and controlling various stages of manufacturing.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for the analysis of crystalline materials. In the context of this compound, in-process XRPD can be used to monitor the polymorphic form of the compound during crystallization processes. Different polymorphs can have different physical properties, including solubility and stability, which can impact the final drug product's performance. Real-time monitoring with XRPD allows for the control of crystallization conditions to ensure the desired polymorphic form is consistently produced.

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is well-suited for in-line or at-line monitoring of pharmaceutical processes. For amlodipine, Raman spectroscopy has been used to study the dissolution behavior and to identify solvent-mediated phase transformations at the solid surface. nih.gov In a study on amlodipine maleate, at-line Raman measurements were effective in predicting the endpoint of the spraying phase during fluidized bed granulation for producing an amorphous solid dispersion (ASD). mdpi.com Furthermore, Raman spectroscopy, in conjunction with partial least squares (PLS) modeling, has been used to quantify the crystalline content of amlodipine maleate in ASDs, which is critical for ensuring the stability of the amorphous form. nih.gov

The implementation of these PAT tools provides a deeper understanding of the manufacturing process, enabling real-time control and leading to a more consistent and high-quality final product. nih.gov

Table 2: Application of PAT Tools in Amlodipine Analysis

PAT ToolApplicationPurposeReference
XRPD In-process control of crystallizationMonitoring and controlling the polymorphic form of this compound.
Raman Spectroscopy In-line/At-line monitoring of granulationPredicting the endpoint of the spraying phase in fluidized bed granulation. mdpi.com
Quantification of crystallinityMonitoring and quantifying the crystalline content in amorphous solid dispersions (ASDs) to ensure stability. nih.gov
Dissolution studiesInvestigating solvent-mediated phase transformations during dissolution. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific research data corresponding to the requested computational chemistry and molecular modeling studies for the compound "this compound." This compound is identified as a known impurity of Amlodipine, referred to as Amlodipine EP Impurity E Maleate. pharmaffiliates.compharmaffiliates.com

The requested sections and subsections are as follows:

Computational Chemistry and Molecular Modeling Studies

  • 8.1. Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction: No publications with this specific analysis on Amlodipine (B1666008) Diethyl Ester Maleate (B1232345) were found.
  • 8.2. Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions: There is no available research on molecular dynamics simulations performed specifically on Amlodipine Diethyl Ester Maleate.
  • 8.3. In Silico Prediction of Degradation Pathways and Metabolite Structures: While forced degradation studies have been conducted on the active pharmaceutical ingredient, Amlodipine Besylate, no in silico prediction studies for the degradation of this compound have been published. researchgate.netlcms.cz
  • 8.4. Structure-Activity Relationship (SAR) Studies of Related Analogues: SAR studies are available for Amlodipine and its bio-isosteres, but none specifically analyze this compound as part of the analogue series. nih.gov
  • Due to the strict requirement to focus solely on "this compound" and the absence of any published research in these specific computational areas for this impurity, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

    Chemical Interactions with Excipients and Formulation Components

    Investigation of Chemical Compatibility with Pharmaceutical Excipients in Solid and Semi-Solid Formulations

    The selection of appropriate excipients is paramount in the development of stable solid and semi-solid dosage forms of Amlodipine (B1666008) Diethyl Ester Maleate (B1232345). Compatibility studies are essential to identify any interactions that could compromise the quality of the final product. It has been noted that Amlodipine Maleate is particularly sensitive to moisture and can interact with certain excipients, leading to degradation. google.com

    Binary mixture studies, where the drug is mixed with a single excipient, and multicomponent mixture studies, which mimic the final formulation, are common approaches to assess compatibility. These mixtures are typically stored under accelerated stability conditions (e.g., elevated temperature and humidity) and analyzed at various time points using techniques like High-Performance Liquid Chromatography (HPLC) to detect any degradation of the API or the formation of impurities.

    While studies on Amlodipine Besylate have shown its compatibility with a range of excipients in binary mixtures at 40°C/75% relative humidity (RH) and 65°C, the stability can change in the presence of multiple components. kfupm.edu.sanih.gov For instance, a mixture of amlodipine besylate, lactose (B1674315), and magnesium stearate (B1226849) in the presence of water was found to be unstable. kfupm.edu.sanih.gov Given the similar reactive functional groups, these findings are highly relevant to Amlodipine Diethyl Ester Maleate.

    Research on amlodipine besylate has indicated compatibility with excipients such as microcrystalline cellulose (B213188), sodium starch glycolate, and crospovidone. researchgate.net However, the potential for interaction, particularly with reducing sugars and alkaline excipients, necessitates thorough screening.

    Excipient CategoryExcipientCompatibility with Amlodipine SaltsReference
    Diluent LactoseIncompatible in the presence of moisture and a basic environment (e.g., magnesium stearate). Can lead to Maillard reaction. kfupm.edu.sanih.govresearchgate.net
    Microcrystalline CelluloseGenerally considered compatible. researchgate.net
    Superdisintegrant Sodium Starch GlycolateGenerally considered compatible. researchgate.net
    CrospovidoneGenerally considered compatible. researchgate.net
    Lubricant Magnesium StearateCan promote instability in the presence of lactose and water. kfupm.edu.sanih.govresearchgate.net

    This table is based on data for amlodipine salts and is considered indicative for this compound due to the shared reactive amine group.

    Mechanistic Studies of Excipient-Induced Chemical Degradation (e.g., Maillard Reaction with Lactose)

    A primary pathway for the degradation of amlodipine in the presence of certain excipients is the Maillard reaction. This reaction occurs between the primary amine group of the amlodipine molecule and a reducing sugar, such as lactose, which is a common diluent in tablet formulations. The Maillard reaction is a complex series of non-enzymatic browning reactions. nih.gov

    The initial step involves the condensation of the primary amine of amlodipine with the carbonyl group of the reducing sugar to form a Schiff base, which then cyclizes to form a glycosylamine. This intermediate can then undergo an Amadori rearrangement to form a more stable ketosamine, known as an Amadori product. These early-stage Maillard reaction products can further react to form a variety of advanced glycation end-products (AGEs), which are often colored and can lead to the discoloration of the dosage form and a decrease in the potency of the API.

    Studies on amlodipine besylate have confirmed the formation of an amlodipine besylate glycosyl impurity in the presence of lactose, magnesium stearate, and water, which is consistent with the Maillard reaction. kfupm.edu.sanih.govresearchgate.net The presence of a basic compound like magnesium stearate and moisture can accelerate this reaction.

    Another potential degradation pathway for Amlodipine Maleate involves the maleic acid moiety itself. An impurity has been identified where the amino group of the amlodipine base reacts at the alpha carbon of maleic acid. This reaction is favored at higher temperatures and under basic conditions. researchgate.net

    Forced degradation studies on amlodipine have shown its susceptibility to both acidic and alkaline hydrolysis, leading to the formation of several degradation products. researchgate.netlcms.cz The dihydropyridine (B1217469) ring of amlodipine is also known to be susceptible to oxidation, leading to the formation of its pyridine (B92270) analogue. nih.gov

    Strategies for Mitigating Chemical Incompatibilities in Formulation Development

    To ensure the stability of this compound formulations, several strategies can be employed to mitigate the chemical incompatibilities identified.

    One of the most effective strategies is the careful selection of excipients. Avoiding the use of reducing sugars like lactose can prevent the Maillard reaction. Alternative diluents such as microcrystalline cellulose or dicalcium phosphate (B84403) can be used. If the use of a reducing sugar is unavoidable, steps should be taken to minimize the reaction.

    Controlling the moisture content of the formulation is crucial, as water can act as a plasticizer and facilitate the Maillard reaction and other hydrolytic degradation pathways. google.com Maintaining a low moisture content in the final blend, for instance, in the range of 2.5% to 4.5% by weight, has been suggested for amlodipine maleate tablet formulations. google.com The use of a protective film coating can also help to prevent moisture uptake during storage. ctump.edu.vn

    The manufacturing process can also be optimized to enhance stability. Direct compression is often preferred over wet granulation for moisture-sensitive drugs like amlodipine maleate, as it avoids the use of water or other solvents. google.com

    In cases where interactions are unavoidable, the use of a stabilizing agent could be considered. However, the development of stable formulations of amlodipine maleate without the need for such agents has been demonstrated. google.com Additionally, packaging the final dosage form in materials with a high barrier to moisture, such as aluminum blisters, can provide further protection and enhance long-term stability.

    Applications in Advanced Chemical Research and Prodrug Design

    Exploration of Amlodipine (B1666008) Diethyl Ester as a Chemical Precursor in Prodrug Strategies

    Prodrugs are inactive chemical derivatives of a drug molecule that require a chemical or enzymatic transformation within the body to release the active parent drug. This strategy is often employed to improve the pharmacokinetic and pharmacodynamic properties of a drug, such as its solubility, stability, and bioavailability.

    Amlodipine Diethyl Ester, the free base form of Amlodipine Diethyl Ester Maleate (B1232345), possesses functional groups that make it a candidate for exploration as a chemical precursor in prodrug strategies. The core dihydropyridine (B1217469) structure is fundamental to the therapeutic action of Amlodipine. By utilizing Amlodipine Diethyl Ester as a starting scaffold, medicinal chemists could theoretically design and synthesize a variety of prodrugs.

    Research Focus Areas:

    Esterase-Activated Prodrugs: The diethyl ester functional groups on the molecule could be further modified or replaced with other ester linkages that are designed to be cleaved by specific esterase enzymes in the body. This approach could allow for targeted drug release in tissues or organs with high concentrations of these enzymes.

    Improving Lipophilicity: The ester groups contribute to the lipophilicity of the molecule. For parent drugs with poor lipid solubility, conjugation to a moiety like Amlodipine Diethyl Ester could enhance their ability to cross cellular membranes, potentially leading to improved absorption and distribution.

    Sustained-Release Formulations: By designing prodrugs with varying rates of hydrolysis, it may be possible to develop long-acting formulations. The rate of conversion of the prodrug to the active drug could be controlled by the chemical nature of the ester bond and other steric or electronic factors within the molecule.

    Table 1: Potential Prodrug Strategies Utilizing an Amlodipine Diethyl Ester Scaffold

    Prodrug StrategyRationalePotential Advantage
    Enzyme-Specific CleavageIncorporation of linkages susceptible to specific enzymes (e.g., certain esterases or peptidases).Targeted drug release to specific tissues or cells, reducing off-target effects.
    pH-Sensitive MoietiesAttachment of groups that are hydrolyzed at specific pH values (e.g., in the acidic environment of tumors).Targeted delivery to pathological tissues with altered pH.
    Bio-reductive ActivationInclusion of functionalities that are cleaved under hypoxic conditions.Activation of the drug in oxygen-deficient environments, such as solid tumors.

    Chemical Modification and Derivatization for Enhanced Delivery System Properties

    Beyond prodrug strategies, the chemical structure of Amlodipine Diethyl Ester allows for various modifications and derivatizations to enhance its properties for incorporation into advanced drug delivery systems. The goal of such modifications is to improve the therapeutic efficacy of a drug by controlling its delivery to the site of action.

    The presence of the primary amine and the ester functionalities on the Amlodipine Diethyl Ester molecule provides reactive sites for chemical conjugation. These sites could be used to attach polymers, targeting ligands, or other moieties that can influence the behavior of the molecule in a biological system. For instance, polyethylene glycol (PEG), a biocompatible polymer, could be conjugated to the molecule to increase its solubility and circulation time in the bloodstream.

    Investigation of Self-Assembling Systems involving Amlodipine Diethyl Ester Analogues (e.g., Vesicles)

    Self-assembling systems, such as micelles and vesicles (including liposomes), are formed by the spontaneous organization of amphiphilic molecules in an aqueous environment. These systems are of great interest in drug delivery as they can encapsulate drugs, protect them from degradation, and facilitate their transport to target sites.

    While there is no direct research on the self-assembling properties of Amlodipine Diethyl Ester Maleate, studies on other dihydropyridine derivatives suggest that this class of compounds has the potential to form such systems. nih.govrsu.lvmdpi.comrsu.lv The amphiphilic nature of certain dihydropyridine analogues, possessing both hydrophobic (the dihydropyridine ring and associated groups) and hydrophilic regions, can drive their self-assembly into organized structures.

    Potential Research Directions:

    Formation of Dihydropyridine-Based Vesicles: Research could be undertaken to determine if Amlodipine Diethyl Ester or its modified analogues can form stable vesicles, either alone or in combination with other lipids. The critical aggregation concentration (CAC) would be a key parameter to determine. mdpi.com

    Drug Encapsulation: If stable vesicles can be formed, their ability to encapsulate both hydrophilic and lipophilic drugs could be investigated. The dihydropyridine core could potentially interact with and stabilize certain drug molecules within the vesicular structure.

    Stimuli-Responsive Systems: The dihydropyridine ring is known to be sensitive to light and redox conditions. This raises the possibility of creating "smart" vesicles that release their encapsulated cargo in response to specific stimuli, such as light or the oxidative environment of certain diseases.

    Table 2: Investigational Parameters for Self-Assembling Systems of Dihydropyridine Analogues

    ParameterDescriptionSignificance in Drug Delivery
    Critical Aggregation Concentration (CAC)The concentration at which self-assembly into vesicles or micelles begins. mdpi.comIndicates the stability of the self-assembled system upon dilution in the bloodstream.
    Vesicle Size and PolydispersityThe average diameter and size distribution of the formed vesicles.Affects the in vivo fate, circulation time, and cellular uptake of the delivery system.
    Zeta PotentialThe electrical potential at the surface of the vesicles.Influences the stability of the vesicular suspension and its interaction with biological membranes.
    Drug Loading Capacity and EfficiencyThe amount of drug that can be encapsulated within the vesicles.Determines the therapeutic potential and dosage of the formulation.

    Future Research Directions and Emerging Methodologies

    Development of Novel Spectroscopic and Chromatographic Techniques for High-Throughput Analysis

    The accurate detection and quantification of Amlodipine (B1666008) Diethyl Ester Maleate (B1232345) are crucial for ensuring the quality and safety of Amlodipine drug products. synthinkchemicals.comsynzeal.com Future research will focus on developing novel analytical methods that are not only more sensitive and specific but also faster and more environmentally friendly, catering to the demands of high-throughput screening.

    Recent advancements have seen the development of sophisticated spectrophotometric and chromatographic methods for the analysis of Amlodipine and its related compounds. nih.govnih.govresearchgate.net For instance, novel spectrophotometric techniques, including successive resolution and progressive resolution, have been explored for the simultaneous determination of Amlodipine in ternary mixtures without prior separation steps. nih.gov High-performance liquid chromatography (HPLC) remains a cornerstone for impurity profiling, with ongoing efforts to develop methods that are more robust and use greener solvents. nih.govnih.govscirp.org The use of Quality by Design (QbD) principles in HPLC method development is also becoming more prevalent to ensure method robustness. scirp.org Furthermore, techniques like LC-MS are instrumental in the identification and characterization of impurities like Amlodipine Diethyl Ester Maleate. nih.govnih.gov

    Future directions will likely involve the integration of these techniques with automation and advanced data analysis tools to facilitate high-throughput analysis. The development of novel stationary phases in chromatography could offer improved separation of Amlodipine and its impurities.

    Application of Artificial Intelligence and Machine Learning in Chemical Property Prediction and Synthesis Design

    Artificial intelligence (AI) and machine learning (ML) are set to revolutionize pharmaceutical research, from drug discovery to manufacturing. For this compound, these technologies offer the potential to predict its chemical properties with high accuracy and to design more efficient synthetic routes.

    Advancements in Microfluidic Synthesis and Crystallization Platforms

    Microfluidics, the science and technology of manipulating and analyzing fluids in channels with dimensions of tens to hundreds of micrometers, offers significant advantages for chemical synthesis and crystallization. For this compound, microfluidic platforms can provide precise control over reaction parameters, leading to improved yields, purity, and control over crystal form.

    Novel strategies for cocrystallization, including microfluidic and ultrasound-assisted methods, are being explored to modify the physicochemical properties of active pharmaceutical ingredients. biogecko.co.nzbiogecko.co.nz These techniques could potentially be applied to control the formation of this compound or to study its crystallization behavior on a microscale. The preparation of Amlodipine microspheres using emulsion solvent evaporation methods also points towards the potential of micro-scale encapsulation technologies. google.com Research has also been conducted on the structural changes induced by Amlodipine upon incorporation into phospholipid bilayers, which could be further investigated using microfluidic systems that mimic biological membranes. researchgate.net

    Future research in this area will likely focus on developing integrated microfluidic platforms that can perform both the synthesis and in-line analysis of this compound. This would enable rapid process optimization and a deeper understanding of its formation kinetics.

    Interdisciplinary Research Integrating Chemical and Materials Science Perspectives

    A comprehensive understanding of this compound requires a multidisciplinary approach that combines chemistry with materials science. This integrated perspective is crucial for characterizing its solid-state properties and understanding how they influence its behavior during manufacturing and storage.

    The study of different solid forms of Amlodipine besylate, such as anhydrates, hydrates, and amorphous forms, highlights the importance of materials science in understanding the stability and solubility of pharmaceutical compounds. researchgate.netacs.org This knowledge is directly applicable to its impurities. Crystal engineering, which focuses on the design of new solids with desired physical and chemical properties, is a key area of interdisciplinary research. biogecko.co.nz The formation of cocrystals, for example, can significantly alter the physicochemical properties of a drug, and this principle can be extended to understand and potentially control the crystallization of impurities. biogecko.co.nznih.govnih.govjonesday.com

    Future research will likely involve the use of advanced characterization techniques, such as solid-state NMR and X-ray diffraction, to probe the structure and dynamics of this compound in its various solid forms. nih.gov This will provide valuable insights into its stability and may lead to strategies for preventing its formation or for controlling its physical properties if present.

    Q & A

    Q. What are the key physicochemical properties of diethyl maleate that influence its stability in experimental conditions?

    Diethyl maleate (CAS 141-05-9) is a colorless liquid with a molecular weight of 172.18 g/mol, density of 1.064 g/mL at 25°C, and a boiling point of 225°C . Its solubility in DMSO (609.83 mM) and ethanol (580.79 mM) makes it suitable for in vitro studies, but its hygroscopic nature in DMSO requires fresh preparation to avoid reduced solubility over time . Stability during storage is temperature-dependent: anhydrous forms should be sealed at room temperature, while solutions require storage at -20°C or -80°C for long-term preservation .

    Q. How does diethyl maleate interact with glutathione (GSH) in cellular models, and what methodological controls are critical for reproducibility?

    Diethyl maleate depletes intracellular glutathione by forming covalent adducts with GSH via its α,β-unsaturated ester group . To ensure reproducibility:

    • Use validated GSH assay kits (e.g., DTNB-based) with calibration against known GSH standards.
    • Control for cell density and passage number, as GSH levels vary with proliferation .
    • Include a time-course analysis (e.g., 0–24 hr) to monitor depletion kinetics, as seen in hepatotoxicity studies where hepatic GSH dropped by 70% within 4 hr .

    Advanced Research Questions

    Q. What mechanisms underlie the contradictory roles of diethyl maleate in NF-κB inhibition versus oxidative stress induction?

    Diethyl maleate inhibits NF-κB by depleting GSH, which disrupts redox-sensitive signaling pathways (e.g., IκB kinase activation) . However, GSH depletion also elevates reactive oxygen species (ROS), leading to oxidative DNA damage and apoptosis in cancer cells . To resolve this paradox, researchers should:

    • Compare dose-dependent effects: Low doses (10–50 μM) may preferentially target NF-κB, while higher doses (>100 μM) induce ROS-mediated cytotoxicity .
    • Use ROS scavengers (e.g., NAC) to isolate NF-κB-specific effects .

    Q. How can experimental design account for diethyl maleate’s dual role in hepatic transcriptome modulation and toxicity?

    In rat liver studies, diethyl maleate upregulated Nrf2-mediated antioxidant genes (e.g., HO-1, GCLM) but downregulated cytochrome P450 enzymes, indicating compensatory detoxification pathways . Methodological considerations include:

    • Temporal profiling : Acute exposure (6–12 hr) triggers adaptive responses, while chronic exposure (>24 hr) exacerbates mitochondrial dysfunction .
    • Omics integration : Pair RNA-seq with proteomics to validate transcript-protein correlations (e.g., GSTP1 expression vs. activity) .

    Safety and Handling in Research Settings

    Q. What are the primary safety risks of diethyl maleate in laboratory use, and how should they be mitigated?

    Diethyl maleate is a dermal sensitizer, as classified by the IFRA Standard, necessitating PPE (gloves, lab coats) and fume hood use . Chronic exposure risks include hepatotoxicity; researchers should monitor liver enzymes (ALT/AST) in in vivo models and limit handling duration .

    Data Interpretation and Contradictions

    Q. Why do studies report conflicting results on diethyl maleate’s efficacy in cancer models?

    Discrepancies arise from:

    • Cell type variability : MCA+TPA-transformed cells showed 50% growth inhibition at 100 μM , while other lines required higher doses.
    • Experimental context : Co-treatment with chemotherapeutics (e.g., cisplatin) synergistically enhances cytotoxicity but complicates mechanism attribution .
    • Batch variability : Purity (>97%) is critical; impurities in commercial batches may alter reactivity .

    Methodological Optimization

    Q. What protocols ensure reliable diethyl maleate dosing in in vivo studies?

    • Solubility optimization : Use vehicle formulations of 5% DMSO + 40% PEG300 + 5% Tween-80 in saline for intraperitoneal administration .
    • Dose calibration : Start with 50 mg/kg (rat models) and adjust based on hepatic GSH depletion kinetics .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.